tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate
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Overview
Description
tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate is a complex organic compound with a unique structure that includes a biphenyl group, an imidazo[1,5-a]azepine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate involves multiple steps, including the formation of the imidazo[1,5-a]azepine ring and the attachment of the biphenyl and tert-butyl carbamate groups. Specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, selective functionalization, and catalytic reactions. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of rosuvastatin.
4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine: Used in the separation of trivalent actinides from lanthanides
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]carbamate |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,3)31-24(30)27-18-12-13-20(21(14-18)17-8-5-4-6-9-17)23-22(29)11-7-10-19-15-26-16-28(19)23/h4-6,8-9,12-16,22-23,29H,7,10-11H2,1-3H3,(H,27,30)/t22-,23-/m1/s1 |
InChI Key |
SIIQDUSMQYRWFZ-DHIUTWEWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[C@@H]2[C@@H](CCCC3=CN=CN23)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2C(CCCC3=CN=CN23)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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